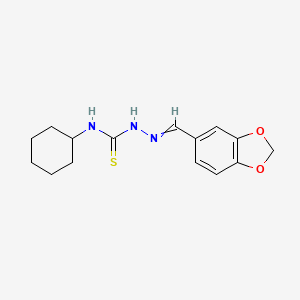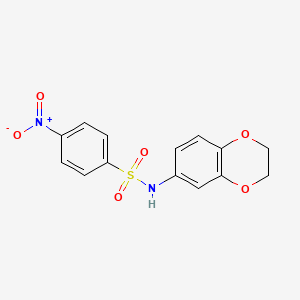
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone (BDCT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCT belongs to the class of thiosemicarbazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
Mecanismo De Acción
The exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed that 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its therapeutic effects by targeting multiple cellular pathways. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of transcription factors, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its broad spectrum of activity against cancer, inflammation, and viruses. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively unstable and can degrade over time, which can affect its activity.
Direcciones Futuras
For research on 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone include studying its pharmacokinetics and pharmacodynamics in vivo, optimizing its synthesis method to improve its solubility and stability, and exploring its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone and to identify its molecular targets.
Métodos De Síntesis
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone can be synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with N-cyclohexylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza A virus. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-viral activity by inhibiting viral entry and replication.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZTXNVQYXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)


![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)
![6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5529889.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)
![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)